4-Chloro-2-methylphenol

Toxicology Safety assessment Chlorocresol isomer differentiation

4-Chloro-2-methylphenol (PCOC) is the specific precursor for MCPA, MCPB, and mecoprop herbicides. Its toxicological profile differs from the isomer PCMC, requiring application-specific sourcing. Secure this off-white crystalline solid as a validated intermediate for agrochemical synthesis, antimicrobial formulations, or environmental fate studies. Distinguish your procurement by selecting the correct isomer for targeted efficacy and research validity.

Molecular Formula C7H7ClO
Molecular Weight 142.58 g/mol
CAS No. 1570-64-5
Cat. No. B052076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methylphenol
CAS1570-64-5
Synonyms4-Chloro-o-cresol;  4-Chloro-2-cresol;  4-Chloro-2-methylphenol;  4-Chloro-o-cresol_x000B_5-Chloro-2-hydroxytoluene;  NSC 2851;  PCOC;  p-Chloro-o-cresol
Molecular FormulaC7H7ClO
Molecular Weight142.58 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)O
InChIInChI=1S/C7H7ClO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3
InChIKeyRHPUJHQBPORFGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 59° F (NTP, 1992)
0.03 M
Sol in petroleum ether
In water, 4.00X10+3 mg/l @ 25 °C
Solubility in water, g/100ml at 20 °C: 0.23

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-methylphenol (CAS 1570-64-5) Technical Specifications and Applications for Scientific Procurement


4-Chloro-2-methylphenol (CAS 1570-64-5), also known as p-chloro-o-cresol (PCOC), is a chlorinated phenolic compound belonging to the substituted cresol family. It is an off-white to slightly brownish crystalline solid with a melting point of 43–46 °C, a boiling point of 220–225 °C, a molecular weight of 142.58 g/mol, and a predicted pKa of approximately 9.87 [1]. The compound functions as a chemical intermediate in the synthesis of phenoxyacetic acid herbicides including MCPA, MCPB, and mecoprop [2], and serves as an antimicrobial agent and preservative in various industrial and pharmaceutical applications [3]. It exhibits limited water solubility (<0.1 g/100 mL at 15 °C) [1].

Why 4-Chloro-2-methylphenol (PCOC) Cannot Be Interchanged with 4-Chloro-3-methylphenol (PCMC) or Other Chlorocresol Isomers in Scientific and Industrial Applications


The chlorocresol isomers 4-chloro-2-methylphenol (PCOC) and 4-chloro-3-methylphenol (PCMC) share the same molecular formula but differ in the position of the methyl group relative to the hydroxyl group. This positional isomerism produces distinct toxicological profiles that preclude generic substitution. Repeated intraperitoneal injection of PCOC produced organ-specific pathological changes in the liver, kidney, intestine, and blood of rats—effects that were not observed following repeated oral administration of PCMC at comparable doses [1]. Additionally, the isomers cannot be distinguished by photodissociation spectra, yet they exhibit differential in vivo systemic toxicity outcomes [1][2]. Consequently, selection between PCOC and PCMC must be application-specific and cannot rely on chemical class assumptions alone.

Quantitative Comparative Evidence for 4-Chloro-2-methylphenol (PCOC) Differentiated Selection Over Closest Analogs


Toxicological Differentiation: PCOC versus PCMC in Repeated-Dose Rodent Studies

In repeated-dose toxicity studies conducted in rats, intraperitoneal injection of 4-chloro-2-methylphenol (PCOC) produced observable pathological changes in the liver, kidney, intestine, and blood. In contrast, repeated oral administration of 4-chloro-3-methylphenol (PCMC) at comparable doses did not elicit these organ-specific changes [1]. This toxicological differentiation is critical for risk assessment and regulatory compliance in applications where systemic exposure may occur.

Toxicology Safety assessment Chlorocresol isomer differentiation

Nanoemulsion Formulation Enhancement: PCOC Nanoemulsion versus Aqueous PCOC Solution Against Staphylococcus aureus

A comparative disinfection performance study evaluated 0.1% chlorocresol nanoemulsion disinfectant (CND) against 0.1% chlorocresol (PCOC) aqueous solution against Staphylococcus aureus. The bactericidal effect of the nanoemulsion formulation was significantly enhanced compared to the aqueous solution (p < 0.01) [1]. MIC and MBC values for CND were determined as 100 μg/mL and 200 μg/mL, respectively [1].

Antimicrobial formulation Nanoemulsion drug delivery Staphylococcus aureus

Environmental Persistence Profile: PCOC versus Parent Herbicide MCPA in Field Monitoring

A field monitoring campaign conducted in the Rhône delta (Southern France) established the transformation sequence MCPA → 4-chloro-2-methylphenol (CMP/PCOC) → 4-chloro-2-methyl-6-nitrophenol (CMNP). CMP disappeared from the environment approximately as rapidly as the parent herbicide MCPA, whereas the nitroderivative CMNP exhibited significantly greater environmental persistence than both precursor molecules [1].

Environmental fate Pesticide degradation Phototransformation intermediates

Antimicrobial Spectrum Benchmark: PCMC (Preventol CMK PG) MIC Values as Class Reference for Chlorocresol Efficacy

Preventol CMK PG, a highly purified pharmaceutical-grade form of 4-chloro-3-methylphenol (PCMC), demonstrates broad-spectrum antimicrobial activity with MIC values ranging from 50–500 ppm across bacterial and fungal species relevant to pharmaceutical contamination [1]. As a chlorocresol isomer, PCMC provides a class-level benchmark for the antimicrobial potency expected from structurally related compounds including PCOC, though direct MIC data for PCOC against this specific panel is not available in the identified literature.

Antimicrobial preservative Pharmaceutical formulation Broad-spectrum activity

Recommended Scientific and Industrial Application Scenarios for 4-Chloro-2-methylphenol Based on Quantitative Evidence


Chemical Intermediate for Phenoxy Herbicide Synthesis (MCPA, Mecoprop, MCPB)

PCOC is established as the primary chemical intermediate in the industrial synthesis of chlorophenoxyacetic acid herbicides including MCPA, MCPB, and mecoprop [1]. This application is supported by extensive field monitoring data confirming the MCPA → PCOC transformation sequence [2]. Procurement for herbicide intermediate manufacturing should prioritize PCOC over other chlorocresol isomers due to its specific structural compatibility with downstream phenoxyacetic acid synthesis pathways.

Antimicrobial Preservative Candidate for Industrial Formulations and Personal Care Products

As a broad-spectrum antimicrobial agent, PCOC is utilized in disinfectants and preservatives for pharmaceuticals, cosmetics, and household products [3]. The class-level MIC data for chlorocresol (50–500 ppm against bacteria and fungi) provides a benchmark for preservative efficacy [4]. Formulators may consider PCOC as a preservative candidate, with nanoemulsion delivery shown to significantly enhance bactericidal effect compared to aqueous solutions (p < 0.01) [5].

Environmental Monitoring and Analytical Reference Standard for Pesticide Transformation Studies

PCOC is a documented transformation intermediate of phenoxy herbicides in surface waters and sediments, disappearing from the environment at rates comparable to the parent herbicide MCPA [2]. Analytical laboratories conducting environmental fate studies or pesticide residue monitoring should procure certified reference standards of PCOC for accurate quantification in environmental matrices. The compound is also a relevant analyte in degradation studies using electro-Fenton and photoelectro-Fenton processes, where 41.7% TOC decay and complete dechlorination were achieved under photoelectro-Fenton conditions [6].

Toxicological Research on Chlorocresol Isomer-Specific Effects

The differential toxicological profile of PCOC versus PCMC—specifically, the observation that repeated intraperitoneal injection of PCOC produced liver, kidney, intestine, and blood pathology in rats while PCMC did not at comparable doses [7]—positions PCOC as a critical research compound for studies investigating isomer-specific toxicity mechanisms of chlorinated phenols. Researchers should procure isomerically pure PCOC to ensure study validity in comparative toxicology investigations.

Technical Documentation Hub

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